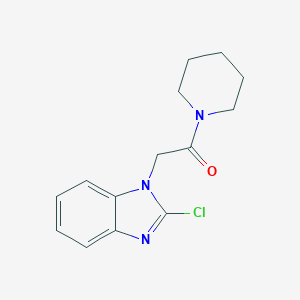
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is synthesized through a complex process that involves several steps, and it has been found to have significant biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects, as it has been shown to protect against oxidative stress and cell death in neuronal cells.
实验室实验的优点和局限性
One advantage of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which could make it difficult to produce in large quantities.
未来方向
There are several future directions for research on 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to explore its potential as an anti-cancer and anti-inflammatory agent, as well as its neuroprotective effects. Finally, research could be conducted to explore its potential as a therapeutic agent in the treatment of various diseases.
合成方法
The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone involves several steps, including the reaction of 2-chloro-1H-benzimidazole with piperidine, followed by the addition of ethyl chloroacetate. This is then followed by a series of reactions involving various reagents, including sodium hydroxide, hydrochloric acid, and potassium hydroxide. The final step involves the purification of the compound through recrystallization.
科学研究应用
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone has been found to have several potential applications in scientific research. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
属性
产品名称 |
2-(2-chloro-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone |
|---|---|
分子式 |
C14H16ClN3O |
分子量 |
277.75 g/mol |
IUPAC 名称 |
2-(2-chlorobenzimidazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H16ClN3O/c15-14-16-11-6-2-3-7-12(11)18(14)10-13(19)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2 |
InChI 键 |
FCJIRNLOQRCSIZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
规范 SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277062.png)




![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)